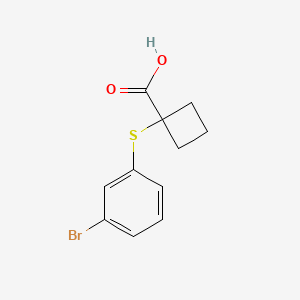

1-((3-Bromophenyl)thio)cyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC17809974

Molecular Formula: C11H11BrO2S

Molecular Weight: 287.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11BrO2S |

|---|---|

| Molecular Weight | 287.17 g/mol |

| IUPAC Name | 1-(3-bromophenyl)sulfanylcyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C11H11BrO2S/c12-8-3-1-4-9(7-8)15-11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14) |

| Standard InChI Key | JQSCNCDHCVNGNE-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)(C(=O)O)SC2=CC(=CC=C2)Br |

Introduction

1-((3-Bromophenyl)thio)cyclobutane-1-carboxylic acid is a synthetic organic compound with a molecular formula of C11H11BrO2S. It is characterized by a cyclobutane ring linked to a carboxylic acid group and a 3-bromophenyl group via a sulfur atom. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.

Synthesis and Preparation

The synthesis of 1-((3-Bromophenyl)thio)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane-1-carboxylic acid with 3-bromophenylthiol in the presence of a suitable catalyst. This process may involve multiple steps, including the formation of the thiolate anion and its subsequent reaction with the cyclobutane derivative.

Applications and Research Findings

1-((3-Bromophenyl)thio)cyclobutane-1-carboxylic acid can serve as a precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and materials science. Its unique structure allows it to participate in various chemical reactions, such as substitution and coupling reactions, which are valuable in organic synthesis.

Chemical Reactions and Stability

This compound can undergo several types of chemical reactions:

-

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

-

Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.

-

Acid-Base Reactions: The carboxylic acid group can react with bases to form salts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume